3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-nitrobenzene as the primary starting materials.
Formation of Intermediate Compounds: These starting materials undergo a series of reactions including nitration, sulfonation, and hydrazination to form intermediate compounds.
Final Coupling Reaction: The final step involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and antibacterial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)-2,5-pyrrolidinedione
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H16ClN3O4S |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-15-3-8-18(9-4-15)29-12-11-20(25)23-22-13-17-7-10-19(28-17)14-1-5-16(6-2-14)24(26)27/h1-10,13H,11-12H2,(H,23,25)/b22-13+ |
InChI Key |
AAXGNOPDFKSPFD-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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